D-Myo-inositol 2,4-bis-phosphate ammonium salt
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Overview
Description
D-Myo-inositol 2,4-bis-phosphate ammonium salt: is a chemical compound with the empirical formula C6H14O12P2 · 4H3N and a molecular weight of 408.24 g/mol . It is a derivative of inositol, a type of sugar alcohol, and is often used in biochemical and physiological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Myo-inositol 2,4-bis-phosphate ammonium salt typically involves the phosphorylation of inositol. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid . The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the bis-phosphate derivative.
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and precise control systems to maintain the necessary reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: : D-Myo-inositol 2,4-bis-phosphate ammonium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research applications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield inositol phosphates with additional phosphate groups, while reduction reactions may produce dephosphorylated derivatives .
Scientific Research Applications
Chemistry: : In chemistry, D-Myo-inositol 2,4-bis-phosphate ammonium salt is used as a precursor for the synthesis of other inositol phosphates and related compounds. It is also employed in studies of phosphorylation and dephosphorylation processes .
Biology: : In biological research, this compound is used to investigate cellular signaling pathways, particularly those involving inositol phosphates. It plays a role in the regulation of various cellular functions, including cell growth, differentiation, and apoptosis .
Medicine: : In medicine, this compound is studied for its potential therapeutic applications. It has been explored as a treatment for conditions related to inositol phosphate metabolism, such as certain metabolic disorders and neurological diseases .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and biochemical reagents. It is also utilized in the development of diagnostic assays and research tools for studying inositol phosphate-related processes .
Mechanism of Action
Molecular Targets and Pathways: : D-Myo-inositol 2,4-bis-phosphate ammonium salt exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in inositol phosphate signaling pathways. It can modulate the activity of these targets, leading to changes in cellular functions and signaling cascades .
Pathways Involved: : The compound is involved in pathways related to inositol phosphate metabolism, including the phosphoinositide signaling pathway. It can influence the production and degradation of other inositol phosphates, thereby affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to D-Myo-inositol 2,4-bis-phosphate ammonium salt include other inositol phosphates such as D-Myo-inositol 1,4,5-trisphosphate, D-Myo-inositol 3,4,5,6-tetrakisphosphate, and D-Myo-inositol 1,3,4,5-tetrakisphosphate .
Uniqueness: : What sets this compound apart from these similar compounds is its specific phosphorylation pattern, which confers unique biochemical properties and functions. This distinct structure allows it to interact with different molecular targets and participate in specific signaling pathways .
Properties
Molecular Formula |
C6H26N4O12P2 |
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Molecular Weight |
408.24 g/mol |
IUPAC Name |
azane;[(1R,2S,4R,5R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.4H3N/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);4*1H3/t1?,2-,3+,4?,5-,6-;;;;/m1..../s1 |
InChI Key |
MBWPCMXEOPACSF-IPKLNZGGSA-N |
Isomeric SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N.N.N.N |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O.N.N.N.N |
Origin of Product |
United States |
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